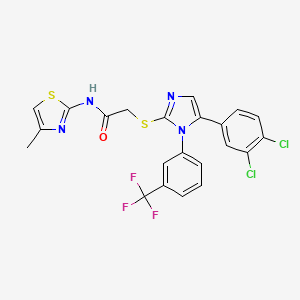

2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

描述

The compound 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide (hereafter referred to as the target compound) features a polyaromatic scaffold with a 1H-imidazole core substituted with 3,4-dichlorophenyl and 3-(trifluoromethyl)phenyl groups, a thioether linkage, and an acetamide moiety connected to a 4-methylthiazole ring.

属性

IUPAC Name |

2-[5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Cl2F3N4OS2/c1-12-10-33-20(29-12)30-19(32)11-34-21-28-9-18(13-5-6-16(23)17(24)7-13)31(21)15-4-2-3-14(8-15)22(25,26)27/h2-10H,11H2,1H3,(H,29,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDECMRAOMITESO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Cl2F3N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide , often referred to as a thioimidazole derivative, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article synthesizes current research findings, highlighting its mechanisms of action, biological effects, and therapeutic potential.

Chemical Structure

The compound's structure can be broken down into several key components:

- Imidazole Ring : A five-membered ring containing nitrogen atoms that is crucial for biological activity.

- Thio Group : Introduces reactivity and potential interactions with biological targets.

- Phenyl and Thiazole Substituents : These groups can enhance lipophilicity and modulate biological interactions.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its potential as an anticancer agent and its effects on specific enzyme targets. Below are the primary areas of activity:

1. Anticancer Properties

Recent studies have indicated that thioimidazole derivatives exhibit significant anticancer properties. The compound has been shown to inhibit the proliferation of cancer cells through several mechanisms:

- Inhibition of Key Enzymes : It targets enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell growth and survival .

- Induction of Apoptosis : The compound has been observed to induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

2. Antimicrobial Activity

The compound also demonstrates antimicrobial properties, making it a candidate for further investigation in treating infectious diseases. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways essential for bacterial survival.

Case Studies

Several case studies have explored the efficacy of similar thioimidazole compounds. For instance:

- A study demonstrated that a related imidazole derivative effectively inhibited the growth of acute leukemia cells with IC50 values in the low micromolar range .

- Another investigation highlighted the potential of thioimidazole derivatives in targeting multidrug-resistant bacterial strains, showcasing their broad-spectrum antimicrobial activity .

Research Findings

Research findings from various studies can be summarized in the following table:

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiourea derivatives, including compounds similar to 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide. For instance, a related compound demonstrated significant antibacterial activity against various strains such as E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

Anti-inflammatory Properties

Compounds with imidazole and thiazole moieties have shown promising anti-inflammatory effects. In a study, derivatives were assessed for their inhibitory effects on pro-inflammatory cytokines such as IL-6 and TNF-α. Results indicated that certain derivatives exhibited stronger inhibition than conventional anti-inflammatory drugs like dexamethasone .

Antituberculosis Activity

Research indicates that compounds featuring similar structural elements can act as inhibitors of Mycobacterium tuberculosis. Derivatives tested against resistant strains displayed notable activity, suggesting the potential of these compounds in developing new antituberculosis agents .

Crop Protection

The compound has potential uses in agrochemical formulations aimed at protecting crops from phytopathogenic microorganisms. Similar thiourea-based compounds have been reported to exhibit fungicidal properties, making them candidates for developing effective agricultural pesticides .

Growth Regulation

In addition to fungicidal activity, compounds with similar structures have been explored for their role in plant growth regulation. They may influence various physiological processes in plants, promoting healthier growth and increased resistance to environmental stressors .

Synthesis of Functional Materials

The unique chemical structure of this compound allows for its incorporation into novel materials with specific functional properties. For example, its use in synthesizing polymers or coatings that require enhanced thermal stability or chemical resistance is being investigated .

Data Table: Summary of Biological Activities

| Activity Type | Related Compound | MIC (µg/mL) | Comparison Standard |

|---|---|---|---|

| Antibacterial | Thiourea Derivative | 40 - 50 | Ceftriaxone |

| Anti-inflammatory | Imidazole Derivative | Not specified | Dexamethasone |

| Antituberculosis | Similar Compound | High activity against resistant strains | Not specified |

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various thiourea derivatives against clinical isolates of E. coli. The study found that specific derivatives exhibited significant bactericidal activity, supporting the potential use of similar compounds in clinical settings .

Case Study 2: Agricultural Application

In a field trial assessing the effectiveness of thiourea-based pesticides on crop yield, researchers found that treated plants showed a marked increase in resistance to fungal infections compared to untreated controls. This suggests a practical application for crop protection using derivatives similar to this compound .

相似化合物的比较

Imidazole-Based Analogs

The imidazole ring in the target compound is substituted with 3,4-dichlorophenyl (electron-withdrawing) and 3-(trifluoromethyl)phenyl (strong electron-withdrawing) groups. Comparable analogs include:

- 2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9 in ), which substitutes the dichlorophenyl with 4-fluorophenyl and the trifluoromethylphenyl with 4-methoxyphenyl (electron-donating).

Key Differences:

- Electronic Effects : The trifluoromethyl group enhances metabolic stability and lipophilicity compared to methoxy, which may increase solubility but reduce membrane permeability .

Thiazole-Acetamide Analogs

The acetamide-thiazole moiety is shared with 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (), which lacks the imidazole-thioether component.

Key Differences:

- Substituents on Thiazole : The target compound’s 4-methylthiazole group increases lipophilicity (logP ~2.5 estimated) compared to the unsubstituted thiazole in (logP ~1.8). This could enhance blood-brain barrier penetration .

- Hydrogen Bonding : The unsubstituted thiazole in forms N–H⋯N hydrogen-bonded dimers (R₂²(8) motif), while the 4-methyl group in the target compound may disrupt such interactions, reducing crystallinity but improving solubility .

Physicochemical Data:

*Hypothetical values based on structural analogs.

常见问题

Q. How can isotope labeling (e.g., ¹⁵N, ¹⁹F) elucidate metabolic or binding pathways?

- Methodological Answer :

- ¹⁹F NMR tracking : Synthesize the compound with ¹⁹F-labeled trifluoromethyl groups to monitor metabolic stability in hepatocyte models .

- Stable isotope tracers : Use ¹⁵N-labeled thiazole to study protein binding via 2D ¹H-¹⁵N HSQC NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。